![molecular formula C5H4N4S B1419789 Thiazolo[5,4-d]pyrimidin-2-amine CAS No. 920313-61-7](/img/structure/B1419789.png)
Thiazolo[5,4-d]pyrimidin-2-amine
Overview
Description
Thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolo[5,4-d]pyrimidin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization . Another method includes the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Additionally, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
Medicinal Chemistry
Adenosine A2A Receptor Antagonism
Thiazolo[5,4-d]pyrimidin-2-amine derivatives have been identified as potent antagonists of the adenosine A2A receptor (AR), which plays a crucial role in various physiological processes. Research has shown that these compounds can be effective in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. For instance, a study reported the synthesis of several piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives that exhibited high binding affinity and inverse agonist potency at the human A2A AR . The best-performing compound demonstrated a Ki value of 8.62 nM, indicating its potential as a therapeutic agent against these diseases.
Cancer Therapy
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound derivatives have also been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibitors targeting CDK4 and CDK6 have been developed from this scaffold and show promise in treating various cancers by preventing uncontrolled cell proliferation. For example, one study highlighted the development of thiazolo[5,4-d]pyrimidine derivatives that effectively inhibited CDK activity, thereby demonstrating potential as anticancer agents .
HIV-1 Inhibition
Another notable application is in the development of antiretroviral drugs. Compounds based on this compound have been shown to act as potent inhibitors of HIV-1 reverse transcriptase. These compounds exhibit improved resistance profiles against mutant strains of HIV compared to existing drugs like Etravirine . The structure-activity relationship (SAR) studies indicate that modifications to the thiazolo[5,4-d]pyrimidine core can significantly enhance antiviral potency.
Anti-inflammatory and Analgesic Properties
Research has indicated that thiazolo[5,4-d]pyrimidine derivatives possess anti-inflammatory and analgesic properties. A study reported that certain derivatives demonstrated significant anti-inflammatory activity when compared to standard drugs like indomethacin and aspirin . This suggests potential applications in managing inflammatory diseases and pain relief.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound derivatives:
Mechanism of Action
The mechanism of action of thiazolo[5,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to bind to adenosine receptors, modulating their activity and leading to various pharmacological effects . The compound’s ability to inhibit certain enzymes can also contribute to its therapeutic potential .
Comparison with Similar Compounds
Thiazolo[5,4-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar pharmacological properties but different substitution patterns.
Pyrimidine derivatives: A broad class of compounds with diverse biological activities, including anti-inflammatory and antiviral effects.
The uniqueness of this compound lies in its specific ring structure and the potential for targeted modifications to enhance its pharmacological properties .
Biological Activity
Thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, antibacterial effects, and potential as a therapeutic agent.
This compound derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms. These compounds often target specific enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). For instance, certain derivatives have shown selective inhibition of CDK1, leading to significant antitumor activity across multiple human cancer cell lines including leukemia, melanoma, and breast cancer cells .
In Vitro Studies
Recent studies have demonstrated that thiazolo[5,4-d]pyrimidines exhibit potent antiproliferative effects. For example:
- Compound 4a : Exhibited a GI50 value of 3.93 µM against ovarian IGROV1 cells and demonstrated selectivity towards CNS SNB-75 cells .
- Compound 4b : Showed similar activity patterns but with slightly reduced efficacy compared to 4a, indicating the importance of structural modifications in enhancing anticancer properties .
The following table summarizes the antiproliferative activity of selected thiazolo[5,4-d]pyrimidine derivatives:
Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|---|
4a | IGROV1 | 3.93 | 41.7 | 91.2 |
4b | IGROV1 | 20.4 | 55.5 | 95.5 |
3b | Various | -4.7 | - | - |
Case Studies
In one notable study, a series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated against 60 different human tumor cell lines. The results indicated that several compounds exhibited superior antitumor activity at low concentrations, suggesting that structural features such as nitrogen heterocycles and sulfur atoms play crucial roles in enhancing biological activity .
Antibacterial Activity
This compound derivatives have also been evaluated for their antibacterial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains:
- Activity Against Gram-positive and Gram-negative Bacteria : Compounds synthesized from thiazolo[5,4-d]pyrimidines showed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Some derivatives outperformed standard antibiotics like streptomycin in efficacy against these pathogens .
Summary of Antibacterial Efficacy
The following table provides an overview of the antibacterial activity of selected derivatives:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
3c | E. coli | 15 |
3d | P. aeruginosa | 18 |
4b | B. subtilis | 20 |
Q & A
Q. Basic: What synthetic methodologies are commonly employed for thiazolo[5,4-d]pyrimidin-2-amine derivatives, and how are reaction conditions optimized?
This compound derivatives are typically synthesized via cyclocondensation reactions using substituted thioureas or thioamides with halogenated pyrimidine precursors. Key steps include:
- Protection/deprotection strategies : For example, hydrolysis of imino groups in acidic aqueous media to yield 4-aminomethyl-piperidine derivatives (55–75% yield) .
- Substitution reactions : Introducing benzenesulfonamide groups at specific positions to enhance CD73 inhibition potential, though current derivatives show weak enzymatic activity .
- Optimization : Use of acetone as a solvent with K₂CO₃ for nucleophilic substitutions and refluxing with benzaldehyde for 24 hours to improve regioselectivity .
Q. Advanced: How do structural modifications at the 5-position of the thiazolo[5,4-d]pyrimidine core affect adenosine A₂A receptor (A₂AAR) affinity and selectivity?
Substitutions at the 5-position significantly modulate A₂AAR binding:
- N⁵-substituted-2-(2-furanyl) derivatives : Demonstrated nanomolar affinity (Kᵢ = 3–50 nM) in competition binding assays. For instance, compound 13 showed high selectivity (>100-fold) over A₁ and A₃ adenosine receptors .
- Piperidinyl moieties : Enhanced inverse agonism (EC₅₀ = 0.1–1 µM) in cAMP accumulation assays, critical for cancer immunotherapy applications .
- Electron-withdrawing groups : Chlorine substitutions improve metabolic stability but may reduce solubility, requiring formulation adjustments .
Q. Basic: What in vitro assays are used to evaluate this compound derivatives as adenosine receptor antagonists?
Standard pharmacological assays include:
- Radioligand binding assays : Competition experiments using [³H]ZM241385 for A₂AAR affinity determination (Kᵢ values reported as means ± SEM, n ≥ 3) .
- cAMP functional assays : Measurement of intracellular cAMP levels in HEK293 cells transfected with hA₂AAR to assess inverse agonism .
- Selectivity profiling : Cross-screening against A₁, A₃, and adenosine-generating enzyme CD73 to confirm target specificity .
Q. Advanced: What strategies address the weak CD73 inhibition of thiazolo[5,4-d]pyrimidines in dual-targeting approaches for cancer immunotherapy?
Current limitations in CD73 inhibition are being addressed via:
- Hybrid pharmacophores : Combining the thiazolo[5,4-d]pyrimidine core (A₂AAR antagonism) with benzenesulfonamide groups (CD73 inhibition), though steric hindrance may reduce enzymatic activity .
- Prodrug approaches : Masking polar groups (e.g., sulfonamides) to improve bioavailability and tumor penetration .
- Synergistic combinations : Co-administration with anti-PD-1/PD-L1 antibodies to enhance T-cell activation in preclinical models .
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Essential techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent integration, particularly for piperidinyl and aryl groups .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation (e.g., derivatives with MW ~290–500 Da) .
- IR spectroscopy : Identification of thiazole ring vibrations (C=S stretch at ~1250 cm⁻¹) and amine N–H bonds (~3400 cm⁻¹) .
Q. Advanced: How have computational methods guided the design of thiazolo[5,4-d]pyrimidine derivatives with improved target engagement?
Computational strategies include:
- Molecular docking : Simulations using A₂AAR crystal structures (PDB: 4EIY) to optimize hydrogen bonding with Asn253 and π-π stacking with Phe168 .
- QSAR models : Correlating substituent lipophilicity (logP ~2–4) with blood-brain barrier permeability for neurological applications .
- In silico toxicity screening : Predicting metabolic liabilities (e.g., CYP3A4-mediated oxidation) to prioritize compounds with favorable ADMET profiles .
Q. Basic: What are the key structural features of this compound derivatives that influence their biological activity?
Critical pharmacophoric elements include:
- Bicyclic core : The thiazolo[5,4-d]pyrimidine scaffold provides rigidity for optimal receptor fit .
- Position 2 amine : Essential for hydrogen bonding with A₂AAR residues (e.g., His264) .
- Substituents at positions 5 and 7 : Hydrophobic groups (e.g., aryl, alkyl) enhance membrane permeability and target residence time .
Q. Advanced: How do thiazolo[5,4-d]pyrimidines induce apoptosis in cancer cells, and what mechanistic insights exist?
Mechanisms include:
- PARP-1 cleavage : Observed in A549 lung cancer cells treated with 10 µM derivatives, leading to caspase-3 activation .
- Sub-G₁ cell cycle arrest : Confirmed via flow cytometry, indicating DNA fragmentation and apoptotic progression .
- Dual pathway inhibition : Co-targeting A₂AAR (immunosuppression) and CD73 (adenosine production) to block tumor immune evasion .
Q. Basic: What safety precautions are recommended when handling this compound derivatives in the laboratory?
Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and FFP3 respirators for aerosol-prone procedures .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
- Waste disposal : Segregate halogenated waste (e.g., chloro derivatives) for incineration .
Q. Advanced: What in vivo models validate the efficacy of thiazolo[5,4-d]pyrimidines in disease contexts?
Preclinical studies utilize:
- Mouse tumor models : Subcutaneous CT26 or MC38 grafts to assess immunotherapeutic efficacy (e.g., tumor volume reduction >50% vs. controls) .
- Pharmacokinetic profiling : Plasma half-life (t₁/₂ ~2–4 hours) and brain penetration (B/P ratio >0.3) in Sprague-Dawley rats .
- Behavioral assays : Rotarod tests for neurotoxicity screening in Parkinson’s disease models .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKQRZSYDSDMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669243 | |
Record name | [1,3]Thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920313-61-7 | |
Record name | [1,3]Thiazolo[5,4-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[5,4-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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